Pulrodemstat besilate

Description

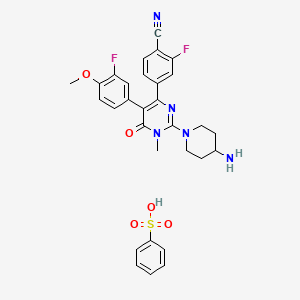

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZCBGWZNHQCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097523-60-7 | |

| Record name | Pulrodemstat besilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PULRODEMSTAT BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pulrodemstat Besilate: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, a key epigenetic regulator, is frequently overexpressed in various cancers and plays a crucial role in oncogenesis by altering gene expression to promote cell proliferation and block differentiation.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of pulrodemstat, detailing its interaction with LSD1, the downstream effects on histone methylation and gene expression, and the methodologies used to characterize its activity.

Introduction to LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][2] Its primary function is to remove methyl groups from specific lysine residues on histone proteins, which are fundamental to the packaging of DNA into chromatin. Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][5]

The epigenetic modifications mediated by LSD1 have profound effects on gene transcription:

-

Demethylation of H3K4me2: This mark is typically associated with active gene enhancers. Its removal by LSD1 generally leads to transcriptional repression.[1][6]

-

Demethylation of H3K9me2: This mark is associated with condensed chromatin (heterochromatin). Its removal can lead to transcriptional activation.[1][6]

Beyond histones, LSD1 can also demethylate non-histone proteins, including the tumor suppressor p53 and DNA methyltransferase 1 (DNMT1), thereby modulating their function and stability.[1] Dysregulation and overexpression of LSD1 are hallmarks of several human cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to poorly differentiated and aggressive tumor phenotypes.[2][4][5]

Molecular Mechanism of Action of Pulrodemstat

Pulrodemstat is a non-covalent, reversible inhibitor of LSD1.[1][2][6] It binds to the active site of the enzyme, preventing it from demethylating its histone and non-histone substrates.[1][6] This inhibition leads to a cascade of downstream effects that constitute its anti-cancer activity. The reversible nature of pulrodemstat's binding may offer a safety advantage over irreversible LSD1 inhibitors by reducing the potential for prolonged enzyme inhibition and off-target effects.[1][4][6]

Epigenetic Reprogramming

By inhibiting LSD1, pulrodemstat leads to a global increase in the levels of H3K4me2 and H3K9me2.[1] This alteration of the histone code results in significant changes in gene expression.

Modulation of Gene Expression

The primary anti-cancer effects of pulrodemstat are driven by its ability to modulate the expression of key genes involved in cancer progression:

-

Reactivation of Tumor Suppressor Genes: Increased H3K4 methylation at the promoters of tumor suppressor genes creates a more "open" chromatin state, facilitating the binding of transcription factors and leading to their re-expression.[5][7]

-

Repression of Oncogenes: Changes in H3K9 methylation can lead to the silencing of genes that promote tumor growth and survival.[5] For instance, in SCLC models, pulrodemstat treatment leads to a robust downregulation of Gastrin-Releasing Peptide (GRP) mRNA levels.[2][3]

Induction of Cellular Differentiation

In hematological malignancies such as AML, LSD1 inhibition by pulrodemstat overcomes the differentiation block, causing leukemic blasts to mature into non-proliferating cells.[1][2] This is often characterized by the upregulation of cell surface differentiation markers like CD11b.[2][3]

Inhibition of Proliferation

In solid tumors like SCLC, the inhibition of LSD1 by pulrodemstat suppresses the expression of key oncogenic drivers, leading to potent antiproliferative effects.[1]

Quantitative Data Presentation

The preclinical activity of pulrodemstat has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (LSD1 Inhibition) | 0.25 nM | Enzymatic Assay | [3] |

| EC50 (CD11b Induction) | 7 nM | THP-1 (AML cell line) | [3] |

| EC50 (Antiproliferative) | 2 nM | Kasumi-1 (AML cell line) | [3] |

| EC50 (Antiproliferative) | 6 nM | H1417 (SCLC cell line) | [3] |

| EC50 (GRP Suppression) | 3 nM | H209 (SCLC cell line) | [3] |

| EC50 (GRP Suppression) | 4 nM | H1417 (SCLC cell line) | [3] |

| Pharmacokinetic Parameter | Value | Conditions | Reference |

| Systemic Clearance | 32.4 mL/min/kg | 5 mg/kg, i.v. administration | [3] |

| Elimination Half-life | 2 h | 5 mg/kg, i.v. administration | [3] |

| Volume of Distribution | 7.5 L/kg | 5 mg/kg, i.v. administration | [3] |

| AUC0-24h | 1.8 µM·h | 5 mg/kg, oral administration | [3] |

| Cmax | 0.36 µM | 5 mg/kg, oral administration | [3] |

| Oral Bioavailability | 32% | 5 mg/kg | [3] |

| Tumor Growth Inhibition | 78% | 5 mg/kg, daily oral administration for 30 days in patient-derived SCLC xenograft models | [3] |

Experimental Protocols

LSD1 Enzymatic Inhibition Assay

-

Principle: This assay quantifies the ability of pulrodemstat to inhibit the demethylase activity of purified LSD1 enzyme. A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced during the demethylation process.[5]

-

Methodology:

-

Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2) in an appropriate assay buffer.

-

Pulrodemstat is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the FAD cofactor.

-

The rate of H₂O₂ production is measured over time using a fluorescent or colorimetric substrate for horseradish peroxidase.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation Assay

-

Principle: This assay measures the effect of pulrodemstat on the proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., Kasumi-1, H1417) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of pulrodemstat or vehicle control for a defined period (e.g., 12 days for H1417 cells).[3]

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by direct cell counting.

-

EC50 values are determined from the dose-response curves.

-

Gene Expression Analysis (qRT-PCR)

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the relative changes in mRNA expression of target genes (e.g., GRP in SCLC cells) following treatment with pulrodemstat.[5]

-

Methodology:

-

Cancer cells are treated with pulrodemstat or a vehicle control for a specific duration.

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5]

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

The relative expression of the target gene is normalized to a housekeeping gene (e.g., GAPDH, ACTB).

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4me2 and H3K9me2, which in turn modulates gene expression to promote cell differentiation and inhibit proliferation.

Caption: Experimental workflow for determining the IC50 of pulrodemstat in an LSD1 enzymatic inhibition assay.

Caption: Workflow for analyzing changes in gene expression using qRT-PCR after pulrodemstat treatment.

Conclusion

Pulrodemstat besilate represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its potent and reversible inhibition of LSD1 leads to a cascade of events, including the reprogramming of histone methylation marks, modulation of oncogenic and tumor-suppressive gene expression, and ultimately, the induction of cell differentiation and inhibition of proliferation. The data presented in this guide underscore the well-characterized mechanism of action of pulrodemstat and provide a foundation for further research and clinical development in the treatment of various malignancies. The favorable safety profile observed in clinical studies, potentially attributable to its reversible mechanism, further supports its exploration as a novel cancer therapeutic.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pulrodemstat Besilate: A Reversible LSD1 Inhibitor for Oncological Indications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, a key epigenetic regulator, is frequently overexpressed in a variety of cancers and plays a crucial role in oncogenesis by altering gene expression to favor cell proliferation and survival.[1][2] Pulrodemstat's reversible mechanism of action offers a potential safety advantage over irreversible LSD1 inhibitors.[3][4] Preclinical studies have demonstrated its robust anti-tumor activity in both hematological malignancies and solid tumors.[1][5] Furthermore, early-phase clinical trials have shown encouraging signs of clinical activity and a manageable safety profile, supporting its continued development as a novel therapeutic agent in oncology.[3][4] This guide provides a comprehensive overview of the core technical aspects of pulrodemstat besilate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Concepts: The Role of LSD1 and Mechanism of Action of Pulrodemstat

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][5] Its primary function is to remove methyl groups from specific lysine residues on histone proteins, particularly mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][6] The methylation status of these histone residues plays a critical role in regulating gene expression. Demethylation of H3K4me2, a mark associated with active gene enhancers, generally leads to transcriptional repression.[1][2] Conversely, demethylation of H3K9me2, a repressive mark, can result in transcriptional activation.[2]

In many cancers, the dysregulation and overexpression of LSD1 contribute to an aberrant epigenetic landscape that silences tumor suppressor genes and activates oncogenes, thereby promoting tumor growth and therapeutic resistance.[1][2]

Pulrodemstat is a non-covalent inhibitor that binds reversibly to the active site of the LSD1 enzyme.[1] This binding action prevents LSD1 from demethylating its histone and non-histone substrates.[1][2] The key consequences of pulrodemstat-mediated LSD1 inhibition are:

-

Increased Histone Methylation: Inhibition of LSD1 leads to an accumulation of H3K4me1/2 and H3K9me1/2 at the target gene loci.[2][6]

-

Re-expression of Tumor Suppressor Genes: The altered histone methylation landscape leads to the reactivation of silenced tumor suppressor genes.[7]

-

Induction of Cellular Differentiation: Pulrodemstat has been shown to induce differentiation in cancer cells, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells.[5][8]

-

Inhibition of Cancer Cell Proliferation and Survival: Ultimately, the epigenetic reprogramming induced by pulrodemstat leads to a reduction in cancer cell growth and survival.[7]

The reversibility of pulrodemstat's binding is a distinguishing feature that may contribute to a more manageable safety profile compared to irreversible LSD1 inhibitors.[1][4]

Signaling Pathway of Pulrodemstat Action

Quantitative Data Presentation

Table 1: Preclinical In Vitro Activity of Pulrodemstat

| Cell Line | Cancer Type | Parameter | Value |

| - | LSD1 Enzymatic Assay | IC50 | 0.25 nM |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | EC50 (antiproliferative) | 2 nM |

| THP-1 | Acute Myeloid Leukemia (AML) | EC50 (CD11b induction) | 7 nM |

| NCI-H1417 | Small Cell Lung Cancer (SCLC) | EC50 (antiproliferative) | 6 nM |

| NCI-H209 | Small Cell Lung Cancer (SCLC) | EC50 (GRP suppression) | 3 nM |

| NCI-H1417 | Small Cell Lung Cancer (SCLC) | EC50 (GRP suppression) | 4 nM |

| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | IC50 | 2.42 µM |

| SCC-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | IC50 | 0.52 µM |

Table 2: Preclinical In Vivo Pharmacokinetics of Pulrodemstat in Mice

| Parameter | Value |

| Intravenous Administration (5 mg/kg) | |

| Systemic Clearance | 32.4 mL/min/kg |

| Elimination Half-life | 2 hours |

| Volume of Distribution | 7.5 L/kg |

| Oral Administration (5 mg/kg) | |

| AUC (0-24h) | 1.8 µM·h |

| Cmax | 0.36 µM |

| Oral Bioavailability | 32% |

Table 3: Summary of Phase 1 Clinical Trial (NCT02875223) of Pulrodemstat

| Parameter | Details |

| Study Design | Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.[7][9] |

| Patient Population | 69 patients with advanced solid tumors or relapsed/refractory non-Hodgkin lymphoma.[3][4] |

| Dosing Regimen | Once weekly in 28-day cycles.[3][4] |

| Recommended Phase 2 Dose (RP2D) | 60 mg once per week.[7] |

| Most Common Treatment-Related Adverse Event | Thrombocytopenia (manageable with dose modifications).[3][4] |

| Clinical Activity (Dose-Escalation Arm) | - 1 patient with relapsed/refractory marginal zone lymphoma achieved a durable complete response.[3][4]- 1 patient with a solitary fibrous tumor achieved a partial response.[3] |

| Clinical Activity (Dose-Expansion Arm) | - 3 patients with neuroendocrine neoplasms had stable disease for ≥ 9 cycles.[4] |

Experimental Protocols

LSD1 Enzymatic Inhibition Assay

Principle: This assay measures the ability of pulrodemstat to inhibit the demethylase activity of the purified LSD1 enzyme. A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced during the demethylation process.[2][6]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of pulrodemstat in DMSO. Recombinant human LSD1 enzyme, a di-methylated histone H3 peptide substrate (e.g., H3K4me2), and the FAD cofactor are prepared in an appropriate assay buffer.[2][6]

-

Reaction Setup: In a 96- or 384-well plate, incubate the LSD1 enzyme with varying concentrations of pulrodemstat.[2]

-

Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and FAD.[2][6]

-

Detection: After a set incubation period, add a detection reagent mix containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red). The resulting fluorescence or absorbance is measured, which is proportional to the amount of H₂O₂ produced and thus indicative of LSD1 activity.[10]

-

Data Analysis: Calculate the percent inhibition of LSD1 activity at each pulrodemstat concentration and determine the IC50 value.

Cell Viability Assay (e.g., CCK-8 or MTT)

Principle: These colorimetric assays assess the effect of pulrodemstat on the proliferation and metabolic activity of cancer cells.[11][12]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HNSCC cell lines Cal-27, SCC-9) in 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]

-

Compound Treatment: Treat the cells with a range of concentrations of pulrodemstat. Include a vehicle-only (DMSO) control.[11][12]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[11][12]

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.[11][12]

-

Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[11][12]

-

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 value.[11]

In Vivo Patient-Derived Xenograft (PDX) Model Study

Principle: This study evaluates the anti-tumor efficacy of pulrodemstat in an in vivo setting using tumor tissue from a patient implanted into an immunodeficient mouse, which more closely recapitulates the heterogeneity of human tumors.[8][13]

Methodology:

-

Tumor Implantation: Subcutaneously implant patient-derived tumor fragments or a single-cell suspension derived from the tumor into immunodeficient mice (e.g., NOD/SCID).[14][15]

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size. Monitor tumor volume and the body weight of the mice regularly.[11]

-

Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer pulrodemstat (e.g., 5 mg/kg, orally) and a vehicle control according to the desired schedule.[8]

-

Efficacy Evaluation: Continue treatment for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).[11]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis of pharmacodynamic biomarkers (e.g., changes in histone methylation).[11]

Experimental Workflow Visualization

References

- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Pulrodemstat Besilate: A Technical Guide to its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat besilate (CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] As a key epigenetic modulator, LSD1 is frequently overexpressed in a variety of cancers, where it plays a crucial role in oncogenesis by altering gene expression to foster cell proliferation and impede differentiation.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of pulrodemstat besilate, its effect on histone methylation, and detailed protocols for its evaluation.

Introduction to Pulrodemstat Besilate and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][6] Its primary function is to remove methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[7][8] The demethylation of H3K4, a mark associated with active gene transcription, leads to gene repression. Conversely, the demethylation of H3K9, a repressive mark, can result in gene activation.[7] The dysregulation and overexpression of LSD1 are implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][4]

Pulrodemstat besilate selectively and reversibly binds to the active site of LSD1, inhibiting its demethylase activity. This leads to an increase in global levels of H3K4me2 and H3K9me2, resulting in the reactivation of silenced tumor suppressor genes and the repression of oncogenes.[7][8] This modulation of gene expression ultimately induces cancer cell differentiation and inhibits tumor growth.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of pulrodemstat besilate across various cancer cell lines.

| Target Enzyme | IC50 (nM) | Selectivity vs. Other Enzymes | Reference |

| LSD1 | 0.25 | >60,000-fold vs. LSD2, MAO-A, MAO-B | [3][5] |

| Cell Line | Cancer Type | Assay Type | EC50 (nM) | Reference |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | Antiproliferative | 2 | [3] |

| THP-1 | Acute Myeloid Leukemia (AML) | CD11b Induction (Differentiation) | 7 | [3] |

| H209 | Small Cell Lung Cancer (SCLC) | GRP Suppression | 3 | [3] |

| H1417 | Small Cell Lung Cancer (SCLC) | GRP Suppression | 4 | [3] |

| H1417 | Small Cell Lung Cancer (SCLC) | Antiproliferative | 6 | [3] |

Signaling Pathways and Mechanism of Action

Pulrodemstat's inhibition of LSD1 leads to a cascade of downstream effects, impacting multiple signaling pathways critical to cancer cell survival and proliferation.

Caption: Pulrodemstat's inhibition of LSD1 increases H3K4me2 and H3K9me2, leading to tumor suppression.

LSD1 is also known to be involved in various other signaling pathways, including Wnt/β-Catenin, PI3K/AKT, and Notch signaling, further highlighting the complex downstream effects of its inhibition.[9]

Experimental Protocols

In Vitro LSD1 Enzymatic Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of pulrodemstat to inhibit the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Caption: Workflow for the in vitro LSD1 enzymatic inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human LSD1, a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) in an appropriate assay buffer.

-

Compound Preparation: Prepare serial dilutions of pulrodemstat besilate in DMSO.

-

Reaction Setup: In a 96-well plate, add the LSD1 enzyme and the pulrodemstat dilutions.

-

Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.

-

Detection: After a defined incubation period, add the HRP and Amplex Red solution. The HRP enzyme will use the H₂O₂ generated from the demethylation to convert Amplex Red to the highly fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader at an excitation of ~530-540 nm and an emission of ~585-595 nm.

-

Data Analysis: Calculate the percent inhibition for each pulrodemstat concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of pulrodemstat on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Kasumi-1 or H1417) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of pulrodemstat besilate or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation and determine the EC50 value.

Western Blot for Histone Methylation Marks

This protocol is used to detect changes in the levels of histone methylation marks, such as H3K4me2, following treatment with pulrodemstat.

Caption: Workflow for Western blot analysis of histone methylation marks.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of pulrodemstat for a defined period. Harvest the cells and extract histones, typically using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for H3K4me2. A separate blot should be probed with an antibody for total histone H3 as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total histone H3 signal.

Conclusion

Pulrodemstat besilate is a highly potent and selective reversible inhibitor of LSD1 that modulates histone methylation, leading to the re-expression of tumor suppressor genes and the induction of cancer cell differentiation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of pulrodemstat and other LSD1 inhibitors. Further investigation into the complex signaling networks affected by LSD1 inhibition will continue to uncover the full therapeutic potential of this class of epigenetic modulators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. benchchem.com [benchchem.com]

- 8. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Pulrodemstat Besilate (CC-90011)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that reversibly inhibits Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various malignancies. Dysregulation of LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, is a hallmark of several cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways. Pulrodemstat's inhibitory action on LSD1 leads to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and subsequent inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Pulrodemstat besilate, complete with detailed experimental methodologies and structured data presentation.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical enzyme in epigenetic regulation, primarily responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] The demethylation of H3K4, a mark associated with active transcription, results in gene repression, whereas the demethylation of the repressive H3K9 mark can lead to gene activation.[1] Overexpression and aberrant activity of LSD1 have been observed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, making it a compelling therapeutic target.[1][2]

The discovery of Pulrodemstat besilate, a reversible inhibitor of LSD1, represents a significant advancement in the field of epigenetic cancer therapy.[3][4] Unlike irreversible inhibitors, its reversible mechanism of action may offer a more favorable safety profile.[5] Preclinical studies have demonstrated its potent anti-proliferative and differentiation-inducing activities across numerous cancer cell lines and in patient-derived xenograft (PDX) models.[6][7] These promising preclinical findings have led to its evaluation in clinical trials for various advanced malignancies.[5]

Mechanism of Action of Pulrodemstat Besilate

Pulrodemstat exerts its anticancer effects by directly binding to and inhibiting the catalytic activity of the LSD1 enzyme. This inhibition prevents the demethylation of H3K4me1/2 and H3K9me1/2, leading to an accumulation of these histone marks and a subsequent alteration in gene expression.[1] The reactivation of tumor suppressor genes and the suppression of oncogenic pathways are key downstream effects that contribute to the observed anti-tumor activity.[8]

Preclinical Development

The preclinical evaluation of Pulrodemstat has demonstrated its potent and selective activity against LSD1 and its efficacy in various cancer models.

In Vitro Activity

Pulrodemstat has shown potent enzymatic inhibition of LSD1 and significant anti-proliferative and differentiation-inducing effects in a range of cancer cell lines.[8][9]

| Assay Type | Cell Line/Target | Endpoint | Result | Reference |

| Enzymatic Inhibition | Recombinant Human LSD1 | IC₅₀ | 0.25 nM | [9] |

| Cell Differentiation | THP-1 (AML) | EC₅₀ (CD11b induction) | 7 nM | [9] |

| Antiproliferative Activity | Kasumi-1 (AML) | EC₅₀ | 2 nM | [9] |

| Antiproliferative Activity | H1417 (SCLC) | EC₅₀ | 6 nM | [8] |

| GRP Suppression | H209 (SCLC) | EC₅₀ | 3 nM | [8] |

| GRP Suppression | H1417 (SCLC) | EC₅₀ | 4 nM | [8] |

In Vivo Activity

In vivo studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor efficacy of Pulrodemstat.

| Cancer Model | Dosing Regimen | Outcome | Reference |

| SCLC PDX | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss | [9] |

| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, oral, daily for 4 days | Robust downregulation of GRP mRNA | [9] |

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of Pulrodemstat.

| Administration Route | Dose | Systemic Clearance | Elimination Half-life | Volume of Distribution | Oral Bioavailability | Reference |

| Intravenous (i.v.) | 5 mg/kg | 32.4 mL/min/kg | 2 hours | 7.5 L/kg | - | [8][9] |

| Oral | 5 mg/kg | - | - | - | 32% | [9] |

Clinical Development

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of Pulrodemstat in patients with advanced cancers. The first-in-human Phase 1 study, CC-90011-ST-001 (NCT02875223), has provided key insights into its clinical profile.[3][5]

CC-90011-ST-001 Phase 1 Trial

This multicenter, open-label, dose-escalation and expansion study enrolled patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[3][10]

| Parameter | Details | Reference |

| Study Design | Phase 1, Dose-Escalation and Expansion | [3][10] |

| Patient Population | Advanced solid tumors, Relapsed/Refractory Non-Hodgkin Lymphoma | [3] |

| Treatment | Pulrodemstat administered orally once per week in 28-day cycles | [5] |

| Primary Objectives | Determine safety, Maximum Tolerated Dose (MTD), and Recommended Phase 2 Dose (RP2D) | [3] |

| Secondary Objectives | Preliminary efficacy, Pharmacokinetics | [3] |

| Key Findings | ||

| Safety | Most common treatment-related adverse event was thrombocytopenia, which was manageable with dose modifications. | [5][10] |

| MTD | 80 mg once per week | [3] |

| RP2D | 60 mg once per week | [3][5] |

| Efficacy (Dose-Escalation) | 1 patient with relapsed/refractory marginal zone lymphoma achieved a durable complete response. 1 patient with a solitary fibrous tumor achieved a partial response. | [5] |

| Efficacy (Dose-Expansion) | 3 patients with neuroendocrine neoplasms had stable disease for ≥ 9 cycles. | [11] |

| Conclusions | Pulrodemstat was well-tolerated with a manageable safety profile and demonstrated encouraging clinical activity. The reversible mechanism may offer an advantage over irreversible LSD1 inhibitors. | [5][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the preclinical evaluation of Pulrodemstat.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay measures the ability of Pulrodemstat to inhibit the demethylase activity of purified LSD1 enzyme by detecting the hydrogen peroxide (H₂O₂) byproduct.[1][12]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4me2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

Pulrodemstat

-

DMSO

-

384-well black plates

-

Plate reader capable of fluorescence measurement

Procedure:

-

Compound Preparation: Prepare a serial dilution of Pulrodemstat in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture: In each well of a 384-well plate, add the diluted Pulrodemstat or vehicle control (DMSO).

-

Enzyme Addition: Add the recombinant LSD1 enzyme to each well.

-

Substrate Addition: Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Add a solution containing HRP and Amplex Red to each well.

-

Measurement: Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of LSD1 activity for each concentration of Pulrodemstat and determine the IC₅₀ value.

Cell Viability Assay (MTS/CCK-8)

This colorimetric assay determines the effect of Pulrodemstat on the proliferation of cancer cell lines.[2][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pulrodemstat

-

DMSO

-

96-well plates

-

MTS or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Pulrodemstat or vehicle control (DMSO) in fresh medium.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control cells, and calculate the EC₅₀ value.

In Vivo Tumor Xenograft Study

This model evaluates the antitumor efficacy of Pulrodemstat in a living organism.[5][8]

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Human cancer cells (e.g., SCLC cell line H1417) or patient-derived tumor fragments

-

Matrigel

-

Pulrodemstat

-

Vehicle control

-

Oral gavage needles

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice. For PDX models, implant a small tumor fragment.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Pulrodemstat or vehicle control orally via gavage at the specified dose and schedule (e.g., daily).

-

Monitoring: Record body weights and monitor for signs of toxicity. Continue to measure tumor volumes.

-

Study Endpoint: At the end of the study (e.g., after 30 days or when control tumors reach a maximum size), euthanize the animals and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI).

Conclusion and Future Directions

Pulrodemstat besilate has emerged as a promising novel epigenetic therapy with a well-defined mechanism of action and a favorable preclinical profile. Early clinical data have established a manageable safety profile and have shown encouraging signs of anti-tumor activity in heavily pretreated patient populations. The reversible nature of its inhibition may provide a key safety advantage over other LSD1 inhibitors in development.

Ongoing and future research will continue to explore the therapeutic potential of Pulrodemstat in a broader range of malignancies, both as a monotherapy and in combination with other anticancer agents. Further elucidation of the downstream signaling pathways affected by LSD1 inhibition will be crucial for identifying predictive biomarkers of response and for rationally designing combination strategies to enhance its efficacy and overcome potential resistance mechanisms. The continued development of Pulrodemstat holds the potential to provide a valuable new treatment option for patients with difficult-to-treat cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]

- 7. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Pulrodemstat Besilate: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a key epigenetic regulator, is frequently overexpressed in a variety of cancers, where it plays a critical role in oncogenesis by altering gene expression to promote cell proliferation and block cellular differentiation.[1][3] This technical guide provides an in-depth analysis of pulrodemstat besilate's mechanism of action, focusing on its role in the epigenetic regulation of gene expression. We will detail its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential. This document consolidates quantitative data, outlines detailed experimental methodologies for key assays, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Role of LSD1 in Epigenetic Regulation and Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[4][5] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] The enzymatic activity of LSD1 is context-dependent and crucial for a variety of cellular processes, including differentiation, proliferation, and stem cell biology.

The dysregulation of LSD1 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroendocrine tumors.[3][6] In these malignancies, the overexpression of LSD1 leads to an aberrant epigenetic landscape characterized by the repression of tumor suppressor genes and the activation of oncogenic pathways, thereby locking cells in an immature and proliferative state.[3][6]

Pulrodemstat besilate has emerged as a highly potent and selective reversible inhibitor of LSD1.[6][7] Its mechanism of action offers a promising therapeutic strategy to reverse this epigenetic blockade, promote the expression of genes that drive cell differentiation, and ultimately inhibit tumor growth.[6] Preclinical and clinical studies have demonstrated its antiproliferative activity and a manageable safety profile, supporting its ongoing development as a novel cancer therapeutic.[3][8]

Mechanism of Action of Pulrodemstat Besilate

Pulrodemstat besilate exerts its therapeutic effect by binding reversibly to the active site of the LSD1 enzyme, thereby preventing it from demethylating its histone and non-histone substrates.[1] This direct inhibition triggers a cascade of molecular events that collectively shift the cellular state from one of uncontrolled proliferation towards differentiation and apoptosis.

The primary molecular consequences of LSD1 inhibition by pulrodemstat include:

-

Epigenetic Reprogramming: A global increase in the levels of H3K4me2 and H3K9me2.[1]

-

Gene Expression Modulation: The reactivation of silenced tumor suppressor genes and the repression of oncogenes.[1][3]

-

Induction of Cell Differentiation: In hematological malignancies such as AML, LSD1 inhibition by pulrodemstat induces the differentiation of leukemic blasts into more mature myeloid cells.[6]

Signaling Pathways Modulated by Pulrodemstat Besilate

LSD1 is known to regulate several key signaling pathways implicated in cancer. By inhibiting LSD1, pulrodemstat can exert widespread effects on cellular function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | MDPI [mdpi.com]

- 5. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

Preclinical Anti-Tumor Activity of Pulrodemstat Besilate: A Technical Whitepaper

Introduction

Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[2][4] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of Pulrodemstat, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Pulrodemstat exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1.[2] This inhibition leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression, leading to the re-expression of silenced tumor suppressor genes and the suppression of oncogenic pathways.[5][6] This ultimately results in the induction of cellular differentiation and inhibition of cancer cell proliferation and survival.[1][4] The reversible nature of Pulrodemstat's binding to LSD1 may offer a safety advantage over irreversible inhibitors.[5][7]

A key aspect of LSD1's function involves its interaction with the transcriptional repressors Gfi-1 and Gfi-1b.[8] These proteins recruit LSD1 and the CoREST corepressor complex to target gene promoters, leading to histone demethylation and transcriptional repression, which is crucial for hematopoietic differentiation.[8][9] Inhibition of LSD1 by Pulrodemstat can disrupt this complex, leading to the reactivation of Gfi-1/1b target genes and promoting differentiation in cancer cells.[9]

In Vitro Anti-Tumor Activity

Pulrodemstat has demonstrated potent anti-proliferative and differentiation-inducing activity across a range of cancer cell lines, particularly in AML and SCLC.[4][10]

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference(s) |

| Kasumi-1 | AML | Anti-proliferative | EC50 | 2 nM | [3][10] |

| THP-1 | AML | Differentiation (CD11b induction) | EC50 | 7 nM | [3][10] |

| - | AML | Enzymatic Inhibition | IC50 | 0.25 nM | [3] |

| IMR-90 | Normal Human Fibroblasts | Anti-proliferative | IC50 | >10 µM | [11] |

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies have corroborated the potent anti-tumor activity of Pulrodemstat in patient-derived xenograft (PDX) and cell line-derived xenograft models.

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| SCLC PDX | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss | [3] |

| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, oral, once a day for 4 days | Robust downregulation of GRP mRNA levels | [3][12] |

Experimental Protocols

In Vitro LSD1 Inhibition Assay

Principle: To determine the in vitro potency of Pulrodemstat against the LSD1 enzyme.

Methodology:

-

Compound Preparation: A stock solution of Pulrodemstat is serially diluted in an appropriate assay buffer to generate a range of concentrations.

-

Reaction Mixture: The LSD1 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and the test compound are combined in a 96- or 384-well plate in a suitable assay buffer.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Detection reagents are added to measure the extent of the demethylation reaction. This can be based on various detection technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][13]

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay

Principle: To assess the anti-proliferative effects of Pulrodemstat on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with increasing concentrations of Pulrodemstat or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Studies

Principle: To evaluate the anti-tumor efficacy of Pulrodemstat in a living organism using human tumor models.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., H1417 SCLC cells) or patient-derived tumor fragments are subcutaneously injected into the flank of the mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Pulrodemstat is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily).[2]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. The tumor growth inhibition (TGI) is calculated for the treatment group. Tissues may be collected for pharmacodynamic biomarker analysis.[1][2]

Conclusion

The preclinical data for Pulrodemstat besilate demonstrate its potent and selective anti-tumor activity, both in vitro and in vivo. Its mechanism of action as a reversible LSD1 inhibitor provides a strong rationale for its clinical development in various malignancies. The promising efficacy and favorable preclinical safety profile support the ongoing clinical investigation of Pulrodemstat as a novel epigenetic therapy for cancer.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epigenetic regulation of hematopoietic differentiation by Gfi-1 and Gfi-1b is mediated by the cofactors CoREST and LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. benchchem.com [benchchem.com]

Understanding the chemical structure and properties of Pulrodemstat besilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (formerly CC-90011) is a potent, orally bioavailable, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical development of Pulrodemstat besilate. Detailed experimental methodologies for pivotal assays are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

Pulrodemstat is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Pulrodemstat and its Besilate Salt

| Identifier | Value |

| IUPAC Name (Besilate) | 4-[2-(4-Amino-piperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl]-2-fluorobenzonitrile benzenesulfonic acid[4] |

| IUPAC Name (Free Base) | 4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile[2] |

| Synonyms | CC-90011, LSD1-IN-7[2] |

| CAS Number (Besilate) | 2097523-60-7[4][5] |

| CAS Number (Free Base) | 1821307-10-1[2][4][5] |

Table 2: Physicochemical Properties of Pulrodemstat and its Besilate Salt

| Property | Value |

| Molecular Formula (Besilate) | C₃₀H₂₉F₂N₅O₅S[2][4] |

| Molecular Weight (Besilate) | 609.64 g/mol [2][6] |

| Molecular Formula (Free Base) | C₂₄H₂₃F₂N₅O₂[2] |

| Molecular Weight (Free Base) | 451.5 g/mol [2] |

| Appearance | Solid powder[2][4] |

| Solubility | Soluble in DMSO (100 mg/mL); Insoluble in water and ethanol[2][6] |

Mechanism of Action

Pulrodemstat is a reversible and highly potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription.[3][5] The overexpression of LSD1 has been linked to the development of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by repressing tumor suppressor genes.[1][3]

By binding to and inhibiting LSD1, Pulrodemstat prevents the demethylation of H3K4, leading to an increase in H3K4me1/2 levels.[3] This epigenetic modification results in the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways, which in turn inhibits cancer cell proliferation and promotes differentiation.[3][5]

Figure 1: Mechanism of action of Pulrodemstat in inhibiting LSD1.

Preclinical and Clinical Data

Pulrodemstat has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials.

In Vitro Activity

Table 3: In Vitro Potency and Selectivity of Pulrodemstat

| Target/Assay | Cell Line | IC50 / EC50 | Selectivity |

| LSD1 Enzymatic Activity | - | IC50: 0.25 nM[4][7] | Highly selective over LSD2, MAO-A, and MAO-B[7] |

| Antiproliferative Activity | Kasumi-1 (AML) | EC50: 2 nM[7] | - |

| Cellular Differentiation | THP-1 (AML) | EC50: 7 nM (CD11b induction)[7] | - |

| GRP Suppression | H209 (SCLC) | EC50: 3 nM[7] | - |

| GRP Suppression | H1417 (SCLC) | EC50: 4 nM[7] | - |

| Antiproliferative Activity | H1417 (SCLC) | EC50: 6 nM[7] | - |

In Vivo Activity and Pharmacokinetics

Table 4: In Vivo Antitumor Activity of Pulrodemstat

| Cancer Model | Dosing Regimen | Outcome |

| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss[7] |

| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, once daily for 4 days | Dose-dependent downregulation of GRP mRNA[7][8] |

Table 5: Pharmacokinetic Parameters of Pulrodemstat in Mice

| Administration | Dose | Systemic Clearance | Elimination Half-Life | Volume of Distribution | Oral Bioavailability |

| Intravenous | 5 mg/kg | 32.4 mL/min/kg[7][8] | 2 hours[7][8] | 7.5 L/kg[7][8] | - |

| Oral | 5 mg/kg | - | - | - | 32%[7] |

Clinical Trial Data

A first-in-human, Phase 1 study (CC-90011-ST-001; NCT02875223) evaluated the safety and efficacy of Pulrodemstat in patients with advanced solid tumors and relapsed/refractory lymphoma.[1][9]

Table 6: Summary of Phase 1 Clinical Trial (NCT02875223) of Pulrodemstat

| Parameter | Details |

| Study Design | Phase 1, multicenter, dose-escalation and dose-expansion study[1][9] |

| Patient Population | 69 patients with advanced solid tumors and relapsed/refractory lymphoma[1][9] |

| Dosing Regimen | Once per week in 28-day cycles[1][9] |

| Most Common Treatment-Related Adverse Event | Thrombocytopenia (manageable with dose modifications)[1][9] |

| Key Efficacy Observations | - Durable responses observed, particularly in patients with neuroendocrine neoplasms.[1][9]- One patient with relapsed/refractory marginal zone lymphoma achieved a complete response.[1][9] |

| Conclusion | Favorable tolerability profile and clinical activity support further investigation.[1] The reversible mechanism may offer an advantage over irreversible LSD1 inhibitors.[1] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of Pulrodemstat.

LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of Pulrodemstat to inhibit the demethylase activity of the LSD1 enzyme.[3]

-

Principle: A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) generated during the demethylation of a histone H3 peptide substrate by LSD1.[3]

-

Methodology:

-

Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2).[3]

-

Pulrodemstat is added to the reaction mixture at various concentrations.[3]

-

The reaction is initiated with the FAD cofactor.[3]

-

A detection reagent containing horseradish peroxidase and a suitable substrate is added.

-

The resulting signal (e.g., fluorescence or absorbance) is measured, which is proportional to the amount of H₂O₂ produced and thus indicative of LSD1 activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay (e.g., CCK-8)

This assay is used to determine the effect of Pulrodemstat on the viability and proliferation of cancer cells.[8]

Figure 2: Workflow for a typical cell viability assay.

-

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Pulrodemstat or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions.[8]

-

Reagent Addition: A viability reagent like Cell Counting Kit-8 (CCK-8) is added to each well as per the manufacturer's instructions.[8]

-

Data Acquisition: After a final incubation period, the absorbance is measured using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.

-

In Vivo Antitumor Activity (Xenograft Model)

This protocol is used to evaluate the efficacy of Pulrodemstat in a living organism.[8]

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., H1417 SCLC) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: Pulrodemstat is administered to the treatment group (e.g., via oral gavage), while the control group receives the vehicle.[8]

-

Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.[8]

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a specified size. The primary endpoint is typically tumor growth inhibition (TGI).[8]

-

Synthesis of Pulrodemstat Besilate

The synthesis of Pulrodemstat (referred to as compound 11 in the source) is a multi-step process.[10] A key final step involves the formation of the besylate salt.

-

Final Salt Formation:

-

The free base of Pulrodemstat is dissolved in a mixture of formic acid and water.[10]

-

Benzenesulfonic acid is added to the solution.[10]

-

Seed crystals of Pulrodemstat besilate are introduced to initiate crystallization, and the solution is aged.[10]

-

Water is added over several hours to facilitate precipitation.[10]

-

The resulting solid is filtered, washed, and dried to yield the final Pulrodemstat besilate salt.[10]

-

Conclusion

Pulrodemstat besilate is a potent and selective reversible inhibitor of LSD1 with a well-defined mechanism of action.[2][7] It has demonstrated compelling preclinical anti-tumor activity in both hematological and solid tumor models.[2][7] Early clinical data have established a manageable safety profile and have shown encouraging signs of efficacy in certain cancer patient populations.[1][9] The favorable tolerability and reversible mechanism of action may provide an advantage over other LSD1 inhibitors in development.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential of Pulrodemstat in oncology.

References

- 1. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Pulrodemstat Besilate in Reactivating Tumor Suppressor Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that acts as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a key epigenetic regulator frequently overexpressed in a variety of malignancies, where it contributes to oncogenesis by silencing tumor suppressor genes and promoting pro-tumorigenic pathways. By inhibiting LSD1, Pulrodemstat remodels the epigenetic landscape, leading to the reactivation of silenced tumor suppressor genes, induction of cellular differentiation, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of Pulrodemstat, with a focus on its role in tumor suppressor gene reactivation, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: LSD1 Inhibition and Epigenetic Reprogramming

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The demethylation of H3K4, a mark associated with active gene enhancers, leads to transcriptional repression. Conversely, demethylation of H3K9, a repressive mark, can result in gene activation. In many cancers, the overexpression of LSD1 leads to an aberrant epigenetic state that favors tumor growth and survival.

Pulrodemstat binds reversibly to the active site of LSD1, inhibiting its demethylase activity. This leads to a global increase in H3K4me2 and H3K9me2 levels, which in turn alters gene expression, reactivating tumor suppressor genes and repressing oncogenes.

Signaling Pathway of Pulrodemstat Action

Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4 methylation and subsequent reactivation of tumor suppressor genes.

Quantitative Preclinical Data

The anti-tumor activity of Pulrodemstat has been demonstrated in a range of preclinical models.

Table 1: In Vitro Activity of Pulrodemstat

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC50 (Enzymatic Assay) | - | - | 0.25 nM | [1] |

| EC50 (Antiproliferative) | Kasumi-1 | Acute Myeloid Leukemia (AML) | 2 nM | [1] |

| EC50 (Antiproliferative) | NCI-H1417 | Small Cell Lung Cancer (SCLC) | 6 nM | [1] |

| EC50 (CD11b Induction) | THP-1 | Acute Myeloid Leukemia (AML) | 7 nM | [1] |

| EC50 (GRP Suppression) | NCI-H209 | Small Cell Lung Cancer (SCLC) | 3 nM | [1] |

| EC50 (GRP Suppression) | NCI-H1417 | Small Cell Lung Cancer (SCLC) | 4 nM | [1] |

| IC50 (Antiproliferative) | Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2.42 µM | [2] |

| IC50 (Antiproliferative) | SCC-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.52 µM | [2] |

Table 2: In Vivo Efficacy of Pulrodemstat

| Tumor Model | Cancer Type | Dosing | Outcome | Reference |

| Patient-Derived Xenograft (PDX) | Small Cell Lung Cancer (SCLC) | 5 mg/kg, oral, daily | 78% Tumor Growth Inhibition (TGI) | [1] |

Reactivation of Tumor Suppressor Genes

A primary mechanism of Pulrodemstat's anti-cancer activity is the reactivation of epigenetically silenced tumor suppressor genes. While specific gene expression array data for Pulrodemstat is not extensively published, the inhibition of LSD1 is known to upregulate key tumor suppressors.

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

LSD1 is implicated in promoting EMT, a process crucial for cancer metastasis, by repressing epithelial markers like E-cadherin. Inhibition of LSD1 is expected to reverse this process. While direct quantitative data for Pulrodemstat's effect on E-cadherin is emerging, studies on other LSD1 inhibitors have demonstrated this effect.

Impact on Non-Histone Targets: The p53 Connection

LSD1 can also demethylate non-histone proteins, including the tumor suppressor p53 at lysine 370 (p53K370). Demethylation of p53K370me2 by LSD1 prevents the binding of the co-activator 53BP1, thereby repressing p53's pro-apoptotic functions. By inhibiting LSD1, Pulrodemstat is anticipated to maintain p53K370 methylation, thus promoting p53-mediated apoptosis.

Clinical Development and Biomarkers

Pulrodemstat has been evaluated in a Phase 1 clinical trial (NCT02875223) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.

Table 3: Summary of Phase 1 Clinical Trial (NCT02875223) Results

| Parameter | Details | Reference(s) |

| Patient Population | 69 patients with advanced solid tumors or R/R lymphoma | [3][4] |

| Dosing Schedule | Once per week, in 28-day cycles | [4] |

| Recommended Phase 2 Dose (RP2D) | 60 mg once per week | [3] |

| Maximum Tolerated Dose (MTD) | 80 mg once per week | [5] |

| Most Common Adverse Event | Thrombocytopenia (manageable with dose modifications) | [4] |

| Clinical Activity | Prolonged, durable responses observed, particularly in patients with neuroendocrine neoplasms | [4] |

| Notable Responses | - One complete response in a patient with relapsed/refractory marginal zone lymphoma (ongoing at cycle 58).- Stable disease for ≥9 cycles in three patients with neuroendocrine neoplasms. | [4] |

| Pharmacodynamic Effects | - Decreased levels of secreted neuroendocrine peptides (Chromogranin A, pro-GRP).- Downregulation of monocyte-to-macrophage differentiation-associated (MMD) gene expression. | [3] |

Pharmacodynamic Biomarkers

In the NCT02875223 trial, several pharmacodynamic biomarkers were assessed to confirm target engagement and biological activity.

Caption: Pharmacodynamic biomarkers of Pulrodemstat activity in the NCT02875223 clinical trial.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pulrodemstat.

Western Blot for Histone Methylation Analysis

Objective: To quantify changes in global H3K4me2 levels in cells treated with Pulrodemstat.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., Kasumi-1) at an appropriate density and treat with a range of Pulrodemstat concentrations (e.g., 0-100 nM) or vehicle control (DMSO) for 24-48 hours.

-

Histone Extraction (Acid Extraction Method):

-

Harvest and wash cells with ice-cold PBS containing 5 mM sodium butyrate.

-

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) and lyse on ice for 10 minutes with gentle stirring.

-

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

-

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet debris. Collect the supernatant containing histones.

-

-

Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Resolve 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me2 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR for Promoter Occupancy

Objective: To measure the enrichment of H3K4me2 at the promoter of a specific tumor suppressor gene (e.g., CDKN1A [p21]) following Pulrodemstat treatment.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Protocol:

-

Cell Treatment and Crosslinking: Treat cells as described in the Western blot protocol. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate the chromatin with an anti-H3K4me2 antibody or a negative control IgG overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with NaCl. Purify the DNA using a PCR purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter region of the target tumor suppressor gene. Analyze the data using the percent input method or fold enrichment relative to the IgG control.

Conclusion

Pulrodemstat besilate is a promising epigenetic therapeutic that targets the enzymatic activity of LSD1. Its mechanism of action, centered on the reactivation of tumor suppressor genes through the modulation of histone methylation, has been validated in preclinical models and has shown encouraging signs of clinical activity. The reversible nature of its inhibition may offer a favorable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential across a range of malignancies. This guide provides a foundational understanding of Pulrodemstat's core mechanisms and the experimental approaches to evaluate its effects, serving as a valuable resource for the scientific and drug development communities.

References

- 1. medchemexpress.com [medchemexpress.com]